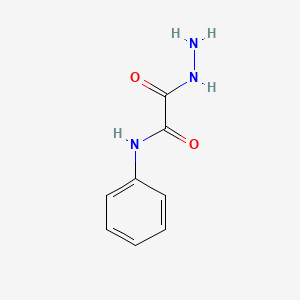

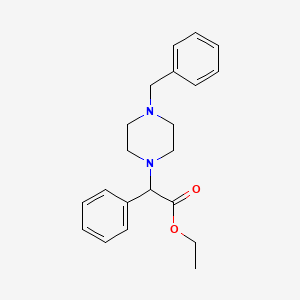

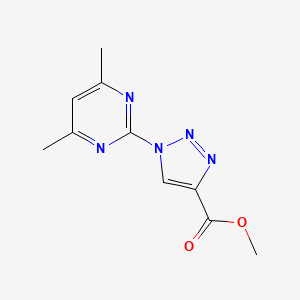

![molecular formula C15H14Cl2O2 B1303267 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol CAS No. 61292-28-2](/img/structure/B1303267.png)

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including condensation and substitution reactions. For instance, the compound 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol was synthesized and identified as a major urinary metabolite with hypocholesteremic effects in rats . Another example is the synthesis of 2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol, which was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield . These studies demonstrate the feasibility of synthesizing complex ethanol derivatives with potential biological activity.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the unexpected intermediate 1-phenyl-2-(4-pyridyl)ethanol was characterized by NMR, IR, UV-VIS, and single-crystal X-ray analysis, revealing its alcohol structure before dehydration to form a double bond . Similarly, the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol was determined, showing intermolecular hydrogen bonding that contributes to the stability of the compound . These findings highlight the importance of molecular interactions in the stability and properties of such compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often lead to unexpected intermediates or by-products. For instance, the isolation of 1-phenyl-2-(4-pyridyl)ethanol from a condensation reaction intended to produce 4-styrylpyridine illustrates the complexity of these reactions . Additionally, the determination of the absolute configuration of 1-[(4-(bromomethyl)phenyl]-2-(prop-2-yn-1-yloxy)ethanol showcases the selectivity that can be achieved in synthesis reactions . These studies provide valuable information on the reactivity and selectivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structures. For example, the crystal structure of bis(4-benzoyl-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-onato)-(ethanol)-dioxourane(VI) ethanol solvate reveals a complex with uranyl ion and coordinated ethanol, linked via hydrogen bonds . The crystal structure of N-triphenylstannyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide ethanol adduct shows a five-coordinate tin atom with a distorted trigonal bipyramidal geometry . These properties are crucial for understanding the behavior and potential applications of such compounds.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- The compound has been explored in the synthesis and molecular structure analysis through techniques such as IR, 1H-NMR, and X-ray diffraction. It has been identified in studies focusing on the Knoevenagel condensation reaction and the characterization of related compounds (Percino et al., 2015).

Chemical Synthesis Methods

- Research has been conducted on the synthesis of similar compounds under environmentally friendly, solvent-free conditions, highlighting the potential for sustainable chemical processes (Li-rong, 2010).

Biological Activity and Pharmaceutical Applications

- Studies have explored the synthesis and characterization of compounds with structural similarities, examining their biological activity, including cytotoxic and antimicrobial properties (Asegbeloyin et al., 2014).

Crystallography and Stereochemistry

- Crystallographic analysis has been used to study the structure and stereochemistry of related compounds, providing insights into their physical and chemical properties (Percino et al., 2000).

Enantioselective Synthesis and Biocatalysis

- There is significant research in the enantioselective synthesis and biocatalysis of related chiral compounds, which are important in the development of pharmaceutical intermediates (Miao et al., 2019).

Photochemistry of Model Compounds

- The photochemical behavior of model compounds similar to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol has been studied, contributing to the understanding of complex chemical reactions (Castellan et al., 1990).

Organometallic Chemistry

- Organometallic chemistry research has delved into the synthesis of novel compounds, which may include structures related to 1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol, to explore their potential applications (Jiménez‐Pérez et al., 2000).

Other Research Areas

- Additional studies include the synthesis of related compounds for use in various fields such as material science, photochemistry, and enzymatic technology, further demonstrating the broad applicability of this chemical structure in scientific research (Zhang, 2013; Chen et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-10(18)11-3-6-14(7-4-11)19-9-12-2-5-13(16)8-15(12)17/h2-8,10,18H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZHTVMCIIZMBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377148 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol | |

CAS RN |

61292-28-2 |

Source

|

| Record name | 1-{4-[(2,4-Dichlorophenyl)methoxy]phenyl}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

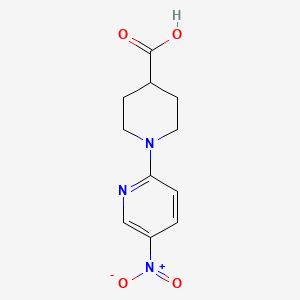

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)

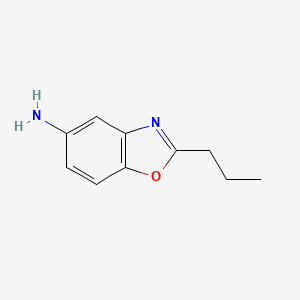

![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)

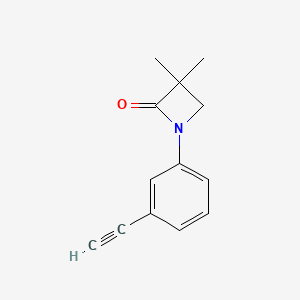

![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]phenol](/img/structure/B1303208.png)